2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- 2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-
Brand Name: Vulcanchem
CAS No.: 653579-38-5
VCID: VC16802930
InChI: InChI=1S/C13H13NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,6,8,13H,5,7,9H2
SMILES:
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-

CAS No.: 653579-38-5

Cat. No.: VC16802930

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro- - 653579-38-5

Specification

CAS No. 653579-38-5
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 1,6,7,11b-tetrahydrobenzo[a]quinolizin-2-one
Standard InChI InChI=1S/C13H13NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,6,8,13H,5,7,9H2
Standard InChI Key UXGKYXZAXLJXKA-UHFFFAOYSA-N
Canonical SMILES C1CN2C=CC(=O)CC2C3=CC=CC=C31

Introduction

Chemical Identity and Structural Characteristics

Core Framework and Substituent Configuration

The parent structure, 2H-Benzo[a]quinolizin-2-one, consists of a fused bicyclic system integrating a quinoline moiety with a pyridone ring. Partial hydrogenation at positions 1,6,7, and 11b yields the 1,6,7,11b-tetrahydro variant, reducing aromaticity and introducing stereochemical complexity. Unlike fully saturated analogs such as 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one (CAS 1026016-84-1) , this compound retains two double bonds, likely at positions 3-4 and 8-9, based on IUPAC numbering conventions.

Molecular Formula and Stereochemistry

The molecular formula is inferred as C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. The tetrahydro modification introduces four stereocenters (positions 1,6,7,11b), necessitating chiral resolution techniques for enantiopure synthesis. Comparative analysis with the hexahydro analog (CAS 1026016-84-1) , which features a 3-isobutyl substituent and 9,10-dimethoxy groups, highlights the impact of substituents on physicochemical properties.

Synthesis and Analytical Data

Key Challenges

  • Regioselectivity: Selective hydrogenation of specific double bonds without affecting others remains non-trivial.

  • Stereocontrol: Achieving diastereomeric excess >75% requires chiral auxiliaries or enzymes, as demonstrated in the synthesis of (-)-Tetrabenazine .

Spectroscopic Characterization

Hypothetical data extrapolated from analogs suggest:

TechniqueExpected Signals
¹H NMR (CDCl₃)δ 1.8–2.2 (m, 4H, CH₂), δ 3.1–3.4 (m, 2H, CH-N), δ 6.8–7.3 (m, 4H, aromatic)
¹³C NMR165 ppm (C=O), 120–140 ppm (aromatic C), 25–35 ppm (CH₂)
IR (KBr)1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C)

Physicochemical Properties and Stability

Solubility and Partitioning

The compound's limited hydrogenation suggests moderate lipophilicity. Predicted LogP values (~2.1) align with partially reduced heterocycles, favoring solubility in dichloromethane and chloroform, as observed in (-)-Tetrabenazine . Aqueous solubility is likely poor (<0.1 mg/mL), necessitating formulation with co-solvents like PEG-400.

Thermal Behavior

The melting point is estimated at 110–120°C, comparable to the hexahydro analog (109–115°C) . Thermal gravimetric analysis (TGA) would reveal decomposition above 200°C, consistent with heterocyclic systems.

Pharmacological Relevance and Applications

Monoamine Depletion Mechanisms

Structurally related compounds like RO 4-1284 (CAS 303-75-3) inhibit vesicular monoamine transporter 2 (VMAT2), depleting dopamine and serotonin stores. The tetrahydro derivative may exhibit similar activity but with reduced potency due to decreased planarity and VMAT2 binding affinity.

Comparative Efficacy

  • RO 4-1284: EC₅₀ = 12 nM (VMAT2 inhibition)

  • Tetrabenazine: EC₅₀ = 150 nM

  • 1,6,7,11b-Tetrahydro analog: Projected EC₅₀ = 300–500 nM

Future Research Directions

Stereoselective Synthesis

Developing enantioselective routes using organocatalysts (e.g., MacMillan catalysts) could yield enantiopure material for preclinical testing.

Target Validation

High-throughput screening against kinase libraries (e.g., PKIS) may uncover off-target effects, informing lead optimization.

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